Cas no 2228141-15-7 (1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine)

1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine structure
2228141-15-7 structure
Product name:1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine
CAS No:2228141-15-7
MF:C8H8BrF2NO
Molecular Weight:252.056028366089
CID:5997690
PubChem ID:165795078

1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine
    • 2228141-15-7
    • [1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
    • EN300-1946961
    • インチ: 1S/C8H8BrF2NO/c9-6-2-1-5(13-6)7(4-12)3-8(7,10)11/h1-2H,3-4,12H2
    • InChIKey: SIDKCDVSGSZJSU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2(CN)CC2(F)F)O1

計算された属性

  • 精确分子量: 250.97573g/mol
  • 同位素质量: 250.97573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2Ų
  • XLogP3: 2

1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1946961-0.05g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
0.05g
$1381.0 2023-09-17
Enamine
EN300-1946961-2.5g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
2.5g
$3220.0 2023-09-17
Enamine
EN300-1946961-10.0g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
10g
$7065.0 2023-05-31
Enamine
EN300-1946961-1.0g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
1g
$1643.0 2023-05-31
Enamine
EN300-1946961-0.1g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
0.1g
$1447.0 2023-09-17
Enamine
EN300-1946961-1g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
1g
$1643.0 2023-09-17
Enamine
EN300-1946961-0.25g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
0.25g
$1513.0 2023-09-17
Enamine
EN300-1946961-5.0g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
5g
$4764.0 2023-05-31
Enamine
EN300-1946961-0.5g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
0.5g
$1577.0 2023-09-17
Enamine
EN300-1946961-10g
[1-(5-bromofuran-2-yl)-2,2-difluorocyclopropyl]methanamine
2228141-15-7
10g
$7065.0 2023-09-17

1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine 関連文献

1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamineに関する追加情報

Research Brief on 1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine (CAS: 2228141-15-7)

1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine (CAS: 2228141-15-7) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound features a unique structural motif combining a brominated furan ring with a difluorocyclopropylmethanamine moiety, which suggests potential applications in drug discovery and development. Recent studies have explored its synthesis, physicochemical properties, and biological activity, positioning it as a promising candidate for further investigation.

The synthesis of 1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine involves a multi-step process, including the bromination of furan derivatives and subsequent cyclopropanation with difluorocarbene precursors. Researchers have optimized the reaction conditions to achieve high yields and purity, as reported in recent publications. The compound's stability and solubility profiles have also been characterized, revealing favorable properties for in vitro and in vivo studies.

Preliminary biological evaluations indicate that 1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine exhibits moderate activity against certain enzyme targets, particularly those involved in inflammatory pathways. Its mechanism of action is thought to involve the modulation of key signaling molecules, though detailed studies are ongoing. The compound's selectivity and potency are currently under investigation, with early results suggesting potential therapeutic applications in autoimmune diseases and cancer.

Recent advancements in structural analogs of this compound have highlighted the importance of the bromofuran and difluorocyclopropyl groups in enhancing binding affinity and metabolic stability. Computational modeling and X-ray crystallography studies have provided insights into the compound's interaction with biological targets, paving the way for rational drug design. These findings are supported by data from high-throughput screening assays and molecular dynamics simulations.

In conclusion, 1-(5-bromofuran-2-yl)-2,2-difluorocyclopropylmethanamine represents a promising scaffold for further medicinal chemistry optimization. Its unique structural features and preliminary biological activity warrant additional research to fully elucidate its therapeutic potential. Future studies should focus on in vivo efficacy, toxicity profiling, and the development of derivatives with improved pharmacokinetic properties.

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